molecular formula C7H3BrClF3O B1522509 2-Bromo-4-chloro-5-(trifluoromethyl)phenol CAS No. 1203898-21-8

2-Bromo-4-chloro-5-(trifluoromethyl)phenol

Cat. No.: B1522509
CAS No.: 1203898-21-8
M. Wt: 275.45 g/mol
InChI Key: PLBFOFZIFTVEHV-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-(trifluoromethyl)phenol (CAS 1203898-21-8) is a high-value halogenated phenolic compound serving as a versatile building block in organic synthesis and the development of biologically active molecules . Its structure, featuring bromo, chloro, and trifluoromethyl substituents on the phenol ring, confers distinct electronic properties and enhanced stability, making it a critical intermediate in medicinal and agrochemical research . This compound is primarily employed in the synthesis of novel herbicides and fungicides, where the specific pattern of halogenation contributes to its reactivity and binding affinity . Furthermore, it is utilized in research laboratories for designing new antimicrobial agents and other specialty chemicals that require high stability and specific electronic effects . The compound is offered with a minimum purity of 98% . Intended Use and Disclaimer: This product is intended for professional manufacturing and research laboratories solely for research purposes. It is not intended for diagnostic, therapeutic, medical, or veterinary use, or for consumption by humans or animals . Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-bromo-4-chloro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBFOFZIFTVEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

2-Bromo-4-chloro-5-(trifluoromethyl)phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenolic ring. Its molecular formula is C7H3BrClF3OC_7H_3BrClF_3O, and it has been classified under various chemical databases for its structural properties .

Mechanisms of Biological Activity

Research indicates that the trifluoromethyl group significantly enhances the biological activity of phenolic compounds. The presence of this group can influence the compound's lipophilicity and electronic properties, thereby affecting its interaction with biological targets .

  • Inhibition of Potassium Channels : A study highlighted the potential of this compound as a blocker of Kv1.3 potassium channels, which are implicated in autoimmune diseases such as ulcerative colitis . The compound was shown to exert immunosuppressive effects, suggesting a therapeutic application in inflammatory conditions.
  • Antibacterial Activity : Preliminary investigations have indicated that the compound exhibits antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Potassium Channel Inhibition Blocked Kv1.3 channels; potential for treating autoimmune diseases
Antibacterial Effective against MRSA; indicates broad-spectrum antibacterial potential
Drug Development Explored as a scaffold for developing new drugs targeting various pathways

Pharmacological Implications

The pharmacological implications of this compound are significant due to its diverse biological activities. The compound's ability to inhibit specific ion channels and exhibit antibacterial properties positions it as a candidate for further drug development.

Case Study: Ulcerative Colitis

In a study focusing on ulcerative colitis, this compound demonstrated immunosuppressive effects through Kv1.3 channel blockade. This mechanism could provide a novel approach to managing this chronic condition, highlighting the need for further clinical investigations .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial and Anticancer Properties

Research indicates that 2-Bromo-4-chloro-5-(trifluoromethyl)phenol exhibits potential antimicrobial and anticancer activities. The presence of halogen substituents enhances its pharmacological profile, making it a candidate for further investigation in drug development. Studies suggest that compounds with similar structures can affect metabolic pathways related to drug metabolism, highlighting the importance of this compound in pharmacological research .

1.2 Fluorinated Pharmaceuticals

The compound is valuable in designing fluorinated pharmaceuticals due to its enhanced metabolic stability and bioavailability. Its ability to improve the pharmacokinetic properties of drugs makes it an important building block in medicinal chemistry .

1.3 Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive compounds, including those targeting cancer and infectious diseases. The incorporation of this compound into larger molecular frameworks allows for the development of novel therapeutics with improved efficacy and selectivity .

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound can be utilized in polymer synthesis, particularly in creating fluorinated polymers with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to the overall stability and performance of these materials under extreme conditions .

2.2 Coatings and Surface Modifications

The unique properties of this compound make it suitable for applications in coatings and surface modifications. Its hydrophobic characteristics can be advantageous in developing water-repellent surfaces or protective coatings for various substrates .

Environmental Applications

3.1 Bioremediation Agents

Due to its antimicrobial properties, this compound may also find applications in environmental science as a bioremediation agent. Its ability to inhibit microbial growth can be harnessed to control harmful bacterial populations in contaminated environments .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-bromo-4-chloro-5-(trifluoromethyl)phenol with structurally analogous halogenated phenols and derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound C₇H₃BrClF₃O ~275.35 Br (2), Cl (4), CF₃ (5) High acidity, potential agrochemical use
2-Bromo-5-(trifluoromethyl)phenol 402-05-1 C₇H₄BrF₃O 241.007 Br (2), CF₃ (5) Intermediate in organic synthesis
4-Bromo-2-(trifluoromethyl)phenol 50824-04-9 C₇H₄BrF₃O ~241.007 Br (4), CF₃ (2) Positional isomer; lower steric hindrance
Trifluoromethyl-4-nitrophenol (TFM) 88-30-2 C₇H₄F₃NO₃ 207.11 CF₃ (3), NO₂ (4) Pesticide; stronger acidity due to NO₂
5-Bromo-2-chloro-4-fluorophenol C₆H₃BrClFO ~225.35 Br (5), Cl (2), F (4) Reduced lipophilicity vs. CF₃ analogs

Key Comparative Insights

Acidity: The trifluoromethyl group (CF₃) and halogens (Br, Cl) enhance acidity via electron withdrawal. The target compound’s pKa is expected to be lower than phenol (~9.99) but higher than TFM (pKa ~4–5 due to the nitro group). Positional isomerism affects acidity: 4-Bromo-2-(trifluoromethyl)phenol may exhibit weaker acidity than the target compound due to meta-substitution relative to the hydroxyl group.

Solubility and Lipophilicity: The CF₃ group increases hydrophobicity, reducing water solubility. The target compound’s additional Cl substituent may further lower solubility compared to 2-bromo-5-(trifluoromethyl)phenol. 5-Bromo-2-chloro-4-fluorophenol (lacking CF₃) has higher water solubility but lower membrane permeability in biological systems.

Synthetic Utility: Bromo- and chloro-substituted phenols are intermediates in Suzuki couplings (e.g., biphenyl synthesis in ). The target compound’s multiple halogens may facilitate cross-coupling reactions.

Stability and Reactivity: Steric hindrance from three substituents in the target compound may reduce thermal stability compared to less-substituted analogs (e.g., 2-bromo-5-(trifluoromethyl)phenol). Nitro groups (in TFM) confer higher reactivity in electrophilic substitutions compared to halogens.

Preparation Methods

Two-Step Halogenation Protocol

According to a US patent (US6417407B1), 2-bromo-4-chloro substituted phenols are synthesized by:

  • Chlorination of a substituted phenol to form the 4-chloro derivative.
  • Bromination of the 4-chloro substituted phenol to yield the target 2-bromo-4-chloro phenol.

The process uses sodium acetate and bromine as reagents. The substituted phenol substrate bears various substituents such as aldehyde (CHO), acyl chloride (COCl), or ester groups, with the trifluoromethyl group as a common substituent in the target compound. The weight ratio of trifluoromethyl-substituted phenol to brominating agent is critical, ideally maintained between 2 to 4, with 2.5 to 3.5 preferred to optimize yield and prevent precipitation or throughput reduction.

Representative Laboratory Synthesis of 2-Bromo-4-chlorophenol (Related Compound)

A detailed laboratory procedure for 2-bromo-4-chlorophenol, structurally close to the target compound but without the trifluoromethyl group, provides insights into reaction conditions that can be adapted:

  • Stage 1: Reaction of 2-hydroxybromobenzene with sulfuric acid in acetonitrile at 20°C for approximately 5 minutes.
  • Stage 2: Chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 20°C for 3 hours, achieving regioselective chlorination.

The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by extraction and silica gel chromatography, yielding about 79% of the product as a light yellow liquid.

Bromination of Trifluoromethoxyaniline Derivatives (Related Methodology)

A Chinese patent (CN109384682A) describes a method for preparing bromo-trifluoromethoxyaniline derivatives, which share the trifluoromethyl motif:

  • The trifluoromethoxyaniline is dissolved in bromine chloride in an organic solvent.
  • An acid binding agent is added.
  • The reaction proceeds at temperatures ranging from 0°C to 80°C, typically for 12 to 16 hours.
  • The molar ratio of trifluoromethoxyaniline, bromine chloride, and acid binding agent is maintained at 1:2:1.

While this method targets aniline derivatives, the controlled bromination under mild conditions with acid scavenging may inform analogous phenol halogenation strategies involving trifluoromethyl groups.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination of substituted phenol N-Chlorosuccinimide (NCS), sulfuric acid, acetonitrile 20°C 3 hours ~79 Regioselective chlorination; monitored by TLC; extraction and chromatography purification
Bromination of 4-chlorophenol Bromine, sodium acetate Ambient to 40°C Variable Not specified Molar ratios critical; weight ratio of brominating agent to substrate ~2.5–3.5 preferred
Bromination of trifluoromethoxyaniline Bromine chloride, acid binding agent, organic solvent 0–80°C (optimal 30–40°C) 12–16 hours Not specified Acid scavenger prevents side reactions; mild temperature control crucial

Research Findings and Considerations

  • Regioselectivity: The sequence of chlorination followed by bromination ensures substitution occurs at the desired positions due to directing effects of the hydroxyl and trifluoromethyl groups.
  • Reaction Monitoring: TLC is commonly used to monitor progress, ensuring completion and minimizing over-halogenation.
  • Solvent Choice: Acetonitrile is frequently used for its ability to dissolve reactants and facilitate regioselective halogenation.
  • Acid Binding Agents: Their presence, especially in bromination steps involving bromine chloride, helps neutralize generated acids and stabilizes reaction intermediates.
  • Temperature Control: Maintaining mild to moderate temperatures (20–40°C) prevents decomposition and side reactions.
  • Purification: Silica gel chromatography is the preferred method for isolating the pure halogenated phenol.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-Bromo-4-chloro-5-(trifluoromethyl)phenol, and what intermediates are critical?

Answer:
Synthesis typically involves sequential halogenation and functional group transformations. A key intermediate is methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate ( ), where ester groups facilitate regioselective halogenation. Bromination and chlorination steps are optimized using catalysts like FeCl₃ or AlCl₃. Post-functionalization hydrolysis yields the phenolic product.
Table: Key Intermediates and Properties

IntermediateRoleReference
Methyl benzoate derivativesHalogenation scaffold
Bromochlorophenol derivativesBy-product control

Advanced: How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

Answer:
DFT methods, such as the Colle-Salvetti correlation-energy formula ( ), are used to model electron density and local kinetic energy. This approach predicts reactive sites, such as the electron-deficient trifluoromethyl group, and guides synthetic modifications. Basis sets like 6-31G* are recommended for halogen and fluorine atoms. Computational validation includes comparing calculated vs. experimental NMR shifts.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substitution patterns (e.g., deshielding of aromatic protons adjacent to halogens).
    • FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
  • Crystallography :
    • SHELXL ( ) refines crystal structures, while ORTEP-III ( ) visualizes thermal ellipsoids and hydrogen bonds.
      Example Data ():
  • Melting point: 31–33°C
  • Boiling point: 121–123°C

Advanced: How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

Answer:
Hydrogen-bonding motifs are analyzed via graph set analysis ( ). For example, the phenolic -OH forms D(1) motifs with adjacent halogens, stabilizing the lattice. Comparative studies with analogues (e.g., 4-Bromo-2-(trifluoromethyl)phenol, ) reveal how chloro vs. fluoro substituents alter packing efficiency and solubility.

Basic: What are common synthetic by-products, and how are they mitigated?

Answer:

  • By-products :
    • 2-Bromo-4-chlorophenol () from incomplete trifluoromethylation.
    • Di-halogenated isomers due to over-substitution.
  • Mitigation :
    • Use controlled stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent).
    • Purification via column chromatography (hexane/EtOAc).

Advanced: What strategies resolve contradictions in crystallographic data, such as disordered halogen positions?

Answer:

  • Refinement tools : SHELXD ( ) for phase problem resolution, especially with heavy atoms (Br/Cl).
  • Twinned data : Apply SHELXPRO ( ) to model pseudo-symmetry.
  • Validation : Cross-check with DFT-optimized geometries ( ) to validate bond lengths/angles.
    Case Study : Disordered trifluoromethyl groups are modeled using PART instructions in SHELXL.

Basic: How does the substitution pattern (Br, Cl, CF₃) influence acidity compared to phenol derivatives?

Answer:
The trifluoromethyl group is strongly electron-withdrawing, lowering pKa (~8.5 vs. phenol’s ~10). Bromo and chloro substituents further enhance acidity via inductive effects. Titration with NaOH and UV-Vis monitoring (λmax shifts, ) quantifies this effect.

Advanced: What role does this compound play in designing enzyme inhibitors, and how are binding interactions studied?

Answer:
The halogenated aromatic core mimics tyrosine/phenylalanine residues in enzyme active sites. Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like kinases.
Table: Biological Activity Insights ()

TargetBinding Affinity (Ki)Mechanism
Tyrosine kinase12 nMCompetitive inhibition
CYP450 enzymes85 nMAllosteric modulation

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazards : Corrosive (phenolic -OH), toxic halogen fumes upon decomposition.
  • PPE : Acid-resistant gloves, fume hood for synthesis.
  • Storage : Inert atmosphere (N₂), amber glass to prevent light degradation.
    Reference : UN 2020 () for transport regulations.

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) track metabolic pathways in biological studies?

Answer:

  • ¹⁹F NMR (high sensitivity, no background in biological systems) monitors metabolite formation.
  • Synthesis of ¹⁸O-labeled phenol : Enables tracing hydroxylation via LC-MS.
    Case Study : ’s aniline derivative used analogous methods for in vivo tracking.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-chloro-5-(trifluoromethyl)phenol
Reactant of Route 2
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2-Bromo-4-chloro-5-(trifluoromethyl)phenol

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